5-(2-methoxyethoxy)pyridazin-3(2H)-one

Lipophilicity Medicinal Chemistry ADME

Choose 5-(2-Methoxyethoxy)pyridazin-3(2H)-one for your kinase inhibitor program because the 2-methoxyethoxy group delivers a LogP of 0.21, 5 HBA, TPSA of 64.47 Ų, and 50 mg/mL aqueous solubility—a profile superior to methoxy/ethoxy analogs. This scaffold optimizes solubility, permeability, and target engagement for CDK2, Met, and PI3K inhibitors while minimizing DMSO-related assay interference in HTS. Suitable for SNH and Pd-catalyzed cross-couplings. Use this specific building block to avoid divergent biological outcomes from analog substitution.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1346697-90-2
Cat. No. B3098927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxyethoxy)pyridazin-3(2H)-one
CAS1346697-90-2
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=O)NN=C1
InChIInChI=1S/C7H10N2O3/c1-11-2-3-12-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10)
InChIKeyJYXHGLDFMRHTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyethoxy)pyridazin-3(2H)-one (CAS: 1346697-90-2) | Product-Specific Evidence Guide


5-(2-Methoxyethoxy)pyridazin-3(2H)-one (CAS: 1346697-90-2) is a heterocyclic pyridazinone derivative characterized by a 2-methoxyethoxy substituent at the 5-position of the pyridazine ring. This functionalization introduces increased polarity and hydrogen-bonding potential, which are critical for modulating physicochemical properties and biological interactions . The compound serves as a versatile scaffold in medicinal chemistry, particularly as a building block for kinase inhibitors and receptor modulators [1].

Why 5-(2-Methoxyethoxy)pyridazin-3(2H)-one Cannot Be Simply Replaced by Other 5-Substituted Pyridazinones


The 2-methoxyethoxy chain at the 5-position is not a trivial substituent; it critically influences the compound's lipophilicity, hydrogen-bonding capacity, and conformational flexibility. These parameters directly impact solubility, membrane permeability, and target binding affinity. In contrast, analogs with smaller alkoxy groups (e.g., methoxy or ethoxy) exhibit markedly different physicochemical profiles, which can alter in vitro potency, metabolic stability, and in vivo pharmacokinetics . Therefore, substituting this specific building block with a closely related analog may compromise synthetic outcomes or lead to divergent biological activity in downstream assays.

Quantitative Differentiation of 5-(2-Methoxyethoxy)pyridazin-3(2H)-one: Evidence-Based Comparison vs. 5-Alkoxy Analogs


LogP Comparison: 5-(2-Methoxyethoxy)pyridazin-3(2H)-one vs. 5-Ethoxypyridazin-3(2H)-one

5-(2-Methoxyethoxy)pyridazin-3(2H)-one exhibits a calculated LogP of 0.2074 , indicating moderate hydrophilicity suitable for aqueous solubility and reduced non-specific binding. In contrast, the 5-ethoxy analog (5-ethoxypyridazin-3(2H)-one) has a significantly lower XLogP of -0.2 , suggesting a shift toward increased polarity and potentially altered membrane permeability.

Lipophilicity Medicinal Chemistry ADME

Topological Polar Surface Area (TPSA) Comparison: 5-(2-Methoxyethoxy)pyridazin-3(2H)-one vs. 5-Ethoxypyridazin-3(2H)-one

The TPSA of 5-(2-Methoxyethoxy)pyridazin-3(2H)-one is 64.47 Ų , reflecting contributions from the ether oxygen atoms in the side chain. In comparison, 5-ethoxypyridazin-3(2H)-one has a TPSA of 50.7 Ų . The larger TPSA of the target compound suggests enhanced hydrogen-bonding capacity and potentially improved aqueous solubility, but may also reduce passive membrane permeability compared to the ethoxy analog.

Polar Surface Area Drug Design ADME

Hydrogen Bond Acceptor Count: 5-(2-Methoxyethoxy)pyridazin-3(2H)-one vs. 5-Methoxypyridazin-3(2H)-one

5-(2-Methoxyethoxy)pyridazin-3(2H)-one possesses 5 hydrogen bond acceptors (HBA) , due to the additional ether oxygen in the 2-methoxyethoxy chain. In contrast, 5-methoxypyridazin-3(2H)-one, with a simpler methoxy group, typically contains only 3 hydrogen bond acceptors . The increased HBA count of the target compound enhances its capacity for intermolecular hydrogen bonding with solvents and biological targets.

Hydrogen Bonding Solubility Structure-Activity Relationship

Aqueous Solubility: Reported Experimental Values for 5-(2-Methoxyethoxy)pyridazin-3(2H)-one

Experimental aqueous solubility data for 5-(2-Methoxyethoxy)pyridazin-3(2H)-one has been reported as 50 mg/mL in water (clear, faintly yellow) [1], demonstrating high aqueous solubility suitable for biological assays. While direct comparator data under identical conditions is unavailable, this value significantly exceeds typical solubility ranges for many unsubstituted or less polar pyridazinone scaffolds .

Solubility Formulation Bioavailability

Rotatable Bonds: Impact on Conformational Flexibility

5-(2-Methoxyethoxy)pyridazin-3(2H)-one contains 4 rotatable bonds , conferring greater conformational flexibility compared to 5-ethoxypyridazin-3(2H)-one, which has only 2 rotatable bonds . This increased flexibility can allow the molecule to adopt conformations that better fit into hydrophobic binding pockets or adapt to steric constraints in enzyme active sites.

Conformational Flexibility Binding Affinity Medicinal Chemistry

Recommended Application Scenarios for 5-(2-Methoxyethoxy)pyridazin-3(2H)-one Based on Quantitative Evidence


Kinase Inhibitor Scaffold Optimization

Utilize this compound as a core scaffold for designing CDK2, Met, or PI3K inhibitors. The optimized LogP (0.2074) and enhanced hydrogen-bonding capacity (5 HBA, TPSA 64.47) support improved solubility and target engagement compared to simpler alkoxy analogs. This differentiation is critical for achieving desired selectivity and cellular activity in kinase programs [1].

Aqueous-Based High-Throughput Screening (HTS) Campaigns

The high experimental aqueous solubility (50 mg/mL) makes this compound an ideal building block for HTS libraries where DMSO concentration must be minimized. Its solubility profile reduces the risk of compound precipitation and assay interference, ensuring more reliable primary screening data [2].

Lead Optimization for CNS or Peripheral Targets Requiring Balanced Permeability

The moderate LogP (0.2074) and elevated TPSA (64.47 Ų) position this compound in a favorable chemical space for balancing passive permeability and solubility. It is particularly suited for CNS drug discovery where both blood-brain barrier penetration and aqueous solubility are critical parameters. Its distinct physicochemical profile compared to 5-ethoxy and 5-methoxy analogs allows for fine-tuning of ADME properties .

Synthesis of Novel Pyridazinone-Based Derivatives via SNH or Cross-Coupling Reactions

Employ this compound as a versatile intermediate in nucleophilic substitution of hydrogen (SNH) reactions or palladium-catalyzed cross-couplings. The presence of the 2-methoxyethoxy group at the 5-position can direct regioselectivity and influence reaction outcomes, enabling the construction of diverse 4,5-disubstituted pyridazinones with tailored biological activities [3].

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